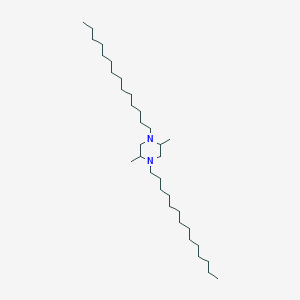
2,5-Dimethyl-1,4-ditetradecylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dimethyl-1,4-ditetradecylpiperazine is an organic compound belonging to the piperazine family. Piperazines are heterocyclic amines characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This specific compound features two methyl groups at the 2 and 5 positions and two tetradecyl groups at the 1 and 4 positions, making it a highly substituted piperazine derivative.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-1,4-ditetradecylpiperazine typically involves the alkylation of piperazine with tetradecyl halides in the presence of a base. The reaction can be carried out under reflux conditions using solvents such as toluene or xylene. The methyl groups can be introduced via methylation reactions using methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes steps such as:
Alkylation: Piperazine is reacted with tetradecyl halides in the presence of a base.
Methylation: Introduction of methyl groups using methylating agents.
Purification: The product is purified using techniques such as distillation or recrystallization to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Dimethyl-1,4-ditetradecylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the alkyl chains.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Reduced derivatives with hydrogenated nitrogen atoms.
Substitution: Substituted piperazine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2,5-Dimethyl-1,4-ditetradecylpiperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,5-Dimethyl-1,4-ditetradecylpiperazine involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with its targets, leading to changes in their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Dimethylpiperazine: Lacks the tetradecyl groups, making it less hydrophobic.
1,4-Ditetradecylpiperazine: Lacks the methyl groups, affecting its steric properties.
2,5-Dimethylpyrazine: A different heterocyclic structure with distinct chemical properties.
Uniqueness
2,5-Dimethyl-1,4-ditetradecylpiperazine is unique due to its combination of methyl and tetradecyl groups, which confer specific steric and hydrophobic properties. These features make it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
103913-23-1 |
|---|---|
Molekularformel |
C34H70N2 |
Molekulargewicht |
506.9 g/mol |
IUPAC-Name |
2,5-dimethyl-1,4-di(tetradecyl)piperazine |
InChI |
InChI=1S/C34H70N2/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-35-31-34(4)36(32-33(35)3)30-28-26-24-22-20-18-16-14-12-10-8-6-2/h33-34H,5-32H2,1-4H3 |
InChI-Schlüssel |
RRFSBGOHWXIOET-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCN1CC(N(CC1C)CCCCCCCCCCCCCC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[1-(Hydroxyacetyl)cyclopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14328559.png)
![Trimethyl{[(oxan-2-yl)sulfanyl]methyl}silane](/img/structure/B14328560.png)
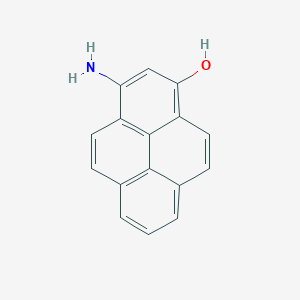
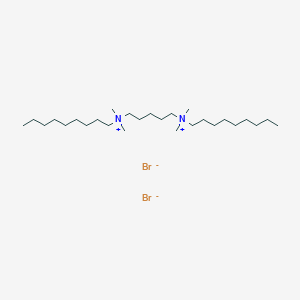
![1-[(Propan-2-yl)oxy]bicyclo[4.2.2]deca-7,9-diene](/img/structure/B14328577.png)
![7,9-Dithiabicyclo[4.3.1]deca-2,4-diene](/img/structure/B14328589.png)
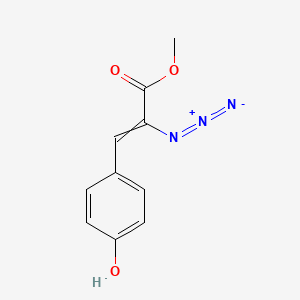
![Formamide, N-[2-(phenylamino)ethyl]-](/img/structure/B14328596.png)
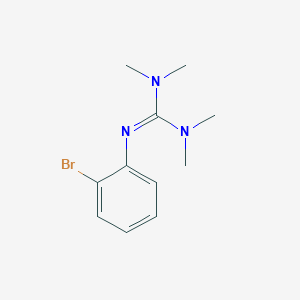
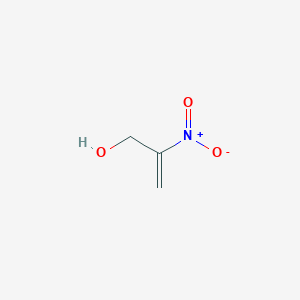

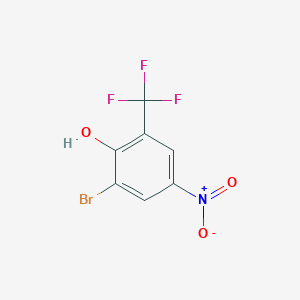
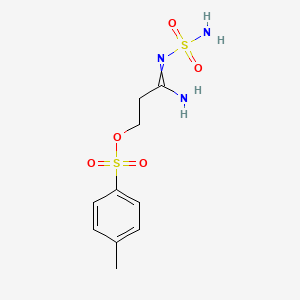
![1-Methylidenespiro[3.5]non-6-ene](/img/structure/B14328637.png)
